Synthetic Intermediate for P-Glycoprotein Inhibitor: Documented Utility in JP3223193B2
Japanese Patent JP3223193B2 explicitly designates 3-[2-(2-pyridyl)ethyl]indole (CAS 16571-51-0) as the direct precursor to the exemplified active compound 1-phenylsulfonyl-3-[2-(2-pyridyl)ethyl]indole, a P-glycoprotein function suppressor developed to overcome anticancer drug resistance without hypotensive side effects [1]. The patented synthesis pathway requires reaction of the target compound with phenylsulfonyl chloride at the indole N1 position—a transformation that cannot be executed using unsubstituted indole, 2-substituted pyridyl isomers, or tryptamine analogs lacking the precise 3-(2-(2-pyridyl)ethyl) architecture. The patent documentation confirms the compound is obtained by reacting indole with 2-vinylpyridine, establishing a defined synthetic route with characterized product identity [1].
| Evidence Dimension | Synthetic utility as N1-phenylsulfonyl derivatization precursor |
|---|---|
| Target Compound Data | 3-[2-(2-pyridyl)ethyl]indole → 1-phenylsulfonyl-3-[2-(2-pyridyl)ethyl]indole (exemplified active compound) |
| Comparator Or Baseline | Unsubstituted indole, tryptamine, 3-(2-aminoethyl)indole, or 2-pyridyl positional isomers |
| Quantified Difference | Target compound uniquely enables N1-sulfonylation while retaining intact 3-(2-(2-pyridyl)ethyl) side chain; comparators lack either the requisite C3 substitution pattern or correct pyridyl attachment geometry |
| Conditions | Reaction with phenylsulfonyl chloride; patent-documented synthetic methodology [1] |
Why This Matters
Procurement of CAS 16571-51-0 specifically enables reproduction of the patented P-glycoprotein inhibitor synthetic pathway; substitution with any structural analog invalidates the documented chemistry.
- [1] Akiyama S, Sakai S, Sueda N, Kato H, Takahashi T, Sugita M, et al. Indole derivative and anticancer agent resistance overcomer containing the same as active ingredient. Japanese Patent JP3223193B2. October 29, 2001. View Source
